REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[CH2:6]Br.[C:17]([NH:20][C@H:21]([C:32]([OH:34])=[O:33])[CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH:24]=1)(=[O:19])[CH3:18]>>[C:17]([NH:20][CH:21]([CH2:22][C:23]1[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[NH:25][CH:24]=1)[C:32]([O:34][CH2:6][C:5]1[CH:4]=[C:3]([C:2]([F:16])([F:15])[F:1])[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=1)=[O:33])(=[O:19])[CH3:18]
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Name
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|
Quantity
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6.16 g
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Type
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reactant
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Smiles
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FC(C=1C=C(CBr)C=C(C1)C(F)(F)F)(F)F
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Name
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acetyl-L-tryptophan
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Quantity
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4.92 g
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Type
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reactant
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Smiles
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C(C)(=O)N[C@@H](CC1=CNC2=CC=CC=C12)C(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C)(=O)NC(C(=O)OCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)CC1=CNC2=CC=CC=C12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |